molecular formula C24H17N5O4 B408608 N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B408608
M. Wt: 439.4g/mol
InChI Key: IHWCAHSIAPCXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C24H17N5O4 This compound is characterized by the presence of a nitrophenyl group, a methylphenyl group, a benzotriazolyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the furamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzotriazolyl and phenyl compounds .

Scientific Research Applications

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and benzotriazolyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C24H17N5O4

Molecular Weight

439.4g/mol

IUPAC Name

N-[2-(4-methylphenyl)benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H17N5O4/c1-15-5-8-18(9-6-15)28-26-20-10-7-17(14-21(20)27-28)25-24(30)23-12-11-22(33-23)16-3-2-4-19(13-16)29(31)32/h2-14H,1H3,(H,25,30)

InChI Key

IHWCAHSIAPCXKW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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